molecular formula C20H24FN5O B2853434 3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2380176-07-6

3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B2853434
CAS No.: 2380176-07-6
M. Wt: 369.444
InChI Key: KDRNYRLEYSRMFJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methoxypyrazine moiety, and a piperidine ring

Preparation Methods

The synthesis of 3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale synthesis.

Chemical Reactions Analysis

3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and applications

Properties

IUPAC Name

3-fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c1-25(19-20(27-2)24-8-7-23-19)13-15-5-9-26(10-6-15)14-17-4-3-16(12-22)11-18(17)21/h3-4,7-8,11,15H,5-6,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRNYRLEYSRMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC2=C(C=C(C=C2)C#N)F)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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